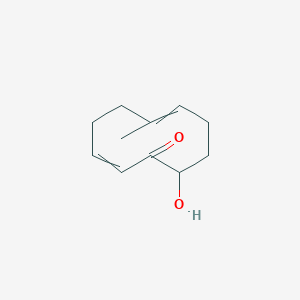
10-Hydroxy-6-methylcyclodeca-2,6-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxy-6-methylcyclodeca-2,6-dien-1-one is an organic compound with the molecular formula C11H16O2 It is characterized by a cyclodecadienone ring structure with a hydroxyl group and a methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-6-methylcyclodeca-2,6-dien-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclodecadienone derivatives, which undergo hydroxylation and methylation reactions to yield the desired compound. The reaction conditions often include the use of catalysts such as palladium or platinum, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
10-Hydroxy-6-methylcyclodeca-2,6-dien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halides or amines.
Scientific Research Applications
10-Hydroxy-6-methylcyclodeca-2,6-dien-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-Hydroxy-6-methylcyclodeca-2,6-dien-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s anti-inflammatory effects could be attributed to its ability to modulate signaling pathways related to inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-10,10-dimethyl-6-methylidenebicyclo[7.2.0]undecan-2-one
- 2,6-Cyclodecadien-1-one, 10-hydroxy-6-methyl-, (Z,E)- (9CI)
Uniqueness
10-Hydroxy-6-methylcyclodeca-2,6-dien-1-one is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds
Properties
CAS No. |
137031-59-5 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
10-hydroxy-6-methylcyclodeca-2,6-dien-1-one |
InChI |
InChI=1S/C11H16O2/c1-9-5-2-3-7-10(12)11(13)8-4-6-9/h3,6-7,11,13H,2,4-5,8H2,1H3 |
InChI Key |
QCXNHOQWAUTOKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C(=O)C=CCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















